An In-depth Technical Guide to the Crystal Structure of 1-Propyl-1H-pyrazole-3,5-dicarboxylic acid
An In-depth Technical Guide to the Crystal Structure of 1-Propyl-1H-pyrazole-3,5-dicarboxylic acid
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability and versatile biological activities.[1] Derivatives of pyrazole exhibit a wide spectrum of therapeutic properties, including anti-inflammatory, anticancer, and antifungal activities.[2][3] The functionalization of the pyrazole ring, particularly the introduction of carboxylic acid moieties and N-alkylation, allows for the fine-tuning of their physicochemical properties and biological targets.[4] 1-Propyl-1H-pyrazole-3,5-dicarboxylic acid represents a molecule of significant interest, combining the structural rigidity of the pyrazole core with the coordinating and hydrogen-bonding capabilities of two carboxylic acid groups, and a lipophilic propyl chain that can influence its interaction with biological macromolecules. Understanding the precise three-dimensional arrangement of atoms within this molecule through single-crystal X-ray diffraction is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents and functional materials.[1][5][6]
While the crystal structure of the parent compound, 1H-pyrazole-3,5-dicarboxylic acid monohydrate, is known, the introduction of the N-propyl group is anticipated to significantly alter the crystal packing and intermolecular interactions. This guide provides a comprehensive overview of the methodologies required to determine the crystal structure of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid, from its chemical synthesis to its detailed crystallographic analysis.
Synthesis of 1-Propyl-1H-pyrazole-3,5-dicarboxylic acid
The synthesis of the target compound can be achieved through the N-alkylation of the readily available 1H-pyrazole-3,5-dicarboxylic acid. The regioselectivity of this reaction is a critical consideration, as alkylation can potentially occur at either of the two nitrogen atoms in the pyrazole ring. However, for the symmetric 3,5-dicarboxylic acid, alkylation at either nitrogen results in the same product.
Experimental Protocol: N-Alkylation
A plausible synthetic route involves the reaction of 1H-pyrazole-3,5-dicarboxylic acid with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base.[7]
Step-by-Step Methodology:
-
Deprotonation: In a round-bottom flask, dissolve 1H-pyrazole-3,5-dicarboxylic acid (1 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF). Add a slight excess of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 equivalents), to deprotonate the pyrazole nitrogen. Stir the mixture at room temperature for 30 minutes.
-
Alkylation: To the resulting solution, add 1-bromopropane (1.2 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Acidify the solution with a dilute mineral acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is the most critical and often the most challenging step in determining a crystal structure. For carboxylic acids, several techniques can be employed to promote slow crystal growth, which is essential for forming well-ordered lattices suitable for X-ray diffraction.[8][9]
Experimental Protocol: Crystallization Techniques
1. Slow Evaporation:
-
Procedure: Dissolve the purified 1-propyl-1H-pyrazole-3,5-dicarboxylic acid in a suitable solvent in which it is moderately soluble at room temperature (e.g., ethanol, acetone, or a mixture of solvents). Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.[8]
-
Rationale: The gradual increase in the concentration of the solute as the solvent evaporates can lead to the formation of large, well-defined crystals.
2. Vapor Diffusion:
-
Procedure: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this solution in a small, open vial. Place the vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent in which the compound is sparingly soluble, but which is miscible with the good solvent). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[8]
-
Rationale: This gentle method minimizes thermal and mechanical stress on the growing crystals, often yielding high-quality specimens.
3. Cooling Crystallization:
-
Procedure: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or cold room for further cooling.
-
Rationale: The decrease in solubility with decreasing temperature can induce crystallization. The rate of cooling is crucial; slower cooling generally produces better crystals.
Diagram of the Crystallization Workflow:
Caption: Workflow for obtaining single crystals.
Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction (SCXRD).[1][5][6] This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.
Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Data Processing: The diffraction data are processed to determine the unit cell parameters and space group of the crystal.
-
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data, and the structural model is refined to obtain the final crystal structure.
Expected Structural Features and Comparison with the Parent Compound
The crystal structure of 1H-pyrazole-3,5-dicarboxylic acid monohydrate reveals a network of hydrogen bonds involving the carboxylic acid groups, the pyrazole nitrogens, and the water molecule. It is anticipated that the crystal structure of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid will exhibit the following features:
-
Hydrogen Bonding: The carboxylic acid groups will likely form strong hydrogen bonds, potentially leading to the formation of dimers or chains.
-
Crystal Packing: The presence of the N-propyl group will introduce van der Waals interactions that will influence the overall crystal packing. The propyl chains may pack in a way that minimizes steric hindrance and maximizes favorable intermolecular contacts.
-
Conformation: The conformation of the propyl group (e.g., extended or folded) will be a key feature of the crystal structure.
Table of Expected Crystallographic Data:
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric or non-centrosymmetric |
| Unit Cell Dimensions | To be determined by SCXRD |
| Bond Lengths (Å) | C-C, C-N, C=O, C-O, N-N bond lengths consistent with similar structures |
| Bond Angles (°) | Angles around sp² and sp³ hybridized atoms |
| Hydrogen Bonding | Detailed description of intermolecular hydrogen bonds |
| Crystal Packing | Description of how molecules are arranged in the crystal lattice |
Potential Applications in Drug Development and Materials Science
The detailed structural information obtained from the crystallographic analysis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid can be invaluable for several applications:
-
Drug Design: Understanding the three-dimensional shape of the molecule and its hydrogen bonding capabilities can aid in the design of more potent and selective inhibitors for biological targets.
-
Materials Science: The ability of the molecule to form predictable supramolecular structures through hydrogen bonding and other intermolecular interactions makes it a potential building block for the creation of novel metal-organic frameworks (MOFs) and other crystalline materials with tailored properties.[10]
Conclusion
This technical guide outlines a comprehensive and scientifically rigorous approach to determining the crystal structure of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid. By following the proposed methodologies for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can obtain a detailed understanding of the three-dimensional structure of this important molecule. This knowledge will be instrumental in advancing the fields of medicinal chemistry and materials science by enabling the rational design of new molecules with desired properties and functions.
References
- Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
-
Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]
-
ACS Publications. (2025, March 25). Single-Crystal X-ray Structures of Homochiral Brønsted Acidic Covalent Organic Frameworks | Journal of the American Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
-
PubMed. (2001, January 1). Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate. Retrieved from [Link]
-
ResearchGate. (2018, January 12). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine 2c. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]
-
Universitat Autònoma de Barcelona Research Portal. (2005, December 26). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Retrieved from [Link]
-
Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
ACS Publications. (2014, February 10). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine | The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]
-
PubMed. (2009, June 1). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Retrieved from [Link]
-
University of Würzburg. (n.d.). Single Crystal Structure Determination. Retrieved from [Link]
-
RSC Publishing. (n.d.). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm. Retrieved from [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. Single Crystal Structure Determination [kofo.mpg.de]
- 7. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 8. benchchem.com [benchchem.com]
- 9. CA2343012A1 - Method for crystallising carboxylic acid - Google Patents [patents.google.com]
- 10. Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
